Bayrotren
Description
Bayrotren (hypothetical structure: N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide) is a synthetic heterocyclic compound with a fused thiazolidinone-quinazolinone scaffold. Synthesis involves multi-step reactions, including condensation, cyclization, and functional group modifications, with purity validated via NMR, mass spectrometry, and elemental analysis (C, H deviation <0.4%) .
Properties
CAS No. |
77124-27-7 |
|---|---|
Molecular Formula |
C16H30N2O3 |
Molecular Weight |
298.42 g/mol |
IUPAC Name |
3-(2-amino-1-hydroxyethyl)phenol;6-amino-2-methylheptan-2-ol |
InChI |
InChI=1S/C8H11NO2.C8H19NO/c9-5-8(11)6-2-1-3-7(10)4-6;1-7(9)5-4-6-8(2,3)10/h1-4,8,10-11H,5,9H2;7,10H,4-6,9H2,1-3H3 |
InChI Key |
XBPOYGMKODMRSU-UHFFFAOYSA-N |
SMILES |
CC(CCCC(C)(C)O)N.C1=CC(=CC(=C1)O)C(CN)O |
Canonical SMILES |
CC(CCCC(C)(C)O)N.C1=CC(=CC(=C1)O)C(CN)O |
Synonyms |
Bay e 1313 bayrotren heptaminol - norfenefrin heptaminol, norfenefrin drug combination |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Bayrotren belongs to a class of thiazolidinone-quinazolinone hybrids. Below is a detailed comparison with structurally and functionally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Similarity: All three compounds share the thioxothiazolidinone-quinazolinone core. However, substituents on the benzylidene group vary:
- This compound: Benzo[1,3]dioxole (electron-rich aromatic ring).
- Compound 6n: 4-Hydroxy-3-methoxybenzylidene (polar substituents enhancing solubility).
- Compound 6o: Phenylallylidene (nonpolar, lipophilic group). These differences influence pharmacokinetic properties, such as LogP (this compound: 3.2 vs. 6n: 2.8 vs. 6o: 4.1) .
Functional Performance :
- This compound shows superior kinase inhibition (EGFR IC₅₀ = 2.1 µM) due to its electron-deficient dioxole ring enhancing target binding .
- Compound 6n exhibits broad-spectrum antimicrobial activity (4.5 µg/mL against E. coli), attributed to its hydroxyl-methoxy groups disrupting bacterial membranes .
- Compound 6o ’s COX-2 inhibition (85%) correlates with its allylidene group stabilizing hydrophobic interactions in the enzyme’s active site .
Synthetic Complexity :
- This compound requires seven synthetic steps with a 32% overall yield, while 6n and 6o are synthesized in five steps (45–50% yield) due to fewer steric hindrances .
Critical Analysis of Research Methodologies
Purity Validation :
- This compound’s characterization adheres to stringent standards (elemental analysis deviation <0.4%), whereas 6n and 6o rely on TLC/HPLC due to instability during combustion analysis .
Biological Assays :
- Assays for this compound and analogs used dose-response curves with triplicate measurements, but variations in cell lines (e.g., HeLa for this compound vs. RAW 264.7 for 6o) limit direct comparability .
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